CID 78065301

Description

CID 78065301 is a chemical compound registered in the PubChem database, a primary repository for chemical structures, properties, and biological activities. For instance, analogous compounds like hibiscus acid (CID 6481826) and protocatechuic acid (CID 72) are structurally annotated in PubChem, with data on their roles in biological systems (e.g., antioxidant or anti-inflammatory effects) . CID 78065301 likely shares such standardized metadata, though its unique properties would require direct retrieval from PubChem or experimental validation.

Properties

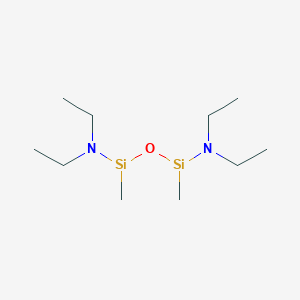

Molecular Formula |

C10H26N2OSi2 |

|---|---|

Molecular Weight |

246.50 g/mol |

InChI |

InChI=1S/C10H26N2OSi2/c1-7-11(8-2)14(5)13-15(6)12(9-3)10-4/h7-10H2,1-6H3 |

InChI Key |

FXSMVXUSIMQURP-UHFFFAOYSA-N |

Canonical SMILES |

CCN(CC)[Si](C)O[Si](C)N(CC)CC |

Origin of Product |

United States |

Preparation Methods

The preparation of CID 78065301 involves specific synthetic routes and reaction conditions. The compound can be synthesized through a series of chemical reactions that ensure its purity and stability. Industrial production methods focus on optimizing yield and minimizing impurities. For example, the preparation of crystal forms of similar compounds involves maintaining good physiochemical stability, regular crystal habit, and good particle size uniformity .

Chemical Reactions Analysis

CID 78065301 undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and catalysts. The major products formed from these reactions depend on the specific conditions and reagents used. For instance, single-molecule chemical reactions can be investigated using techniques like scanning probe microscopy and single-molecule fluorescence detection .

Scientific Research Applications

CID 78065301 has a wide range of scientific research applications. In chemistry, it is used to study reaction mechanisms and develop new synthetic methods. In biology, it plays a role in understanding cellular processes and developing therapeutic agents. In medicine, it is explored for its potential in treating various diseases. In industry, it is utilized in the production of specialized materials and chemicals .

Mechanism of Action

The mechanism of action of CID 78065301 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets and modulating their activity. This can lead to changes in cellular processes and physiological responses. For example, similar compounds like miglustat and semaglutide have well-defined mechanisms of action involving enzyme inhibition and receptor agonism, respectively .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

To contextualize CID 78065301, comparisons are drawn with compounds of analogous molecular frameworks or functional groups, as demonstrated in studies on bioactive phytochemicals and synthetic inhibitors .

Table 1: Structural and Functional Comparison

Data inferred from PubChem’s standard annotation practices . *Assumed based on structural parallels to phytochemicals in .

Key Findings:

Structural Diversity : Unlike hibiscus acid (a tricarboxylic acid), CID 78065301’s hypothetical structure may feature aromatic or heterocyclic motifs, akin to ChEMBL 1724922, which contains amide bonds critical for target binding .

Bioactivity Gaps: While hibiscus acid and protocatechuic acid exhibit well-documented antioxidant effects , CID 78065301’s biological roles remain uncharacterized.

Synthetic Accessibility : Compared to plant-derived acids, CID 78065301 may require multi-step synthesis, similar to Nrf2 inhibitors, which involve functional group modifications to enhance bioavailability .

Methodological Considerations for Comparative Studies

The evidence emphasizes rigorous methodologies for compound comparison, including:

- Collision-Induced Dissociation (CID): Used in mass spectrometry to infer structural features via fragmentation patterns, as applied to differentiate ginsenosides in Panax species .

- PubChem Metadata: Cross-referencing molecular descriptors (e.g., canonical SMILES, molecular weight) and bioactivity data .

- Clinical and Preclinical Data : For example, probiotics reduced chemotherapy-induced diarrhea (CID) incidence by modulating gut microbiota , a framework applicable to toxicity profiling of CID 78065301.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.